(Fmoc-Cys-OSu)

Description

Significance of Fmoc Strategy in Modern Chemical Peptide Synthesis

The Fmoc strategy has become a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its numerous advantages. altabioscience.comamericanpeptidesociety.org Introduced by Louis A. Carpino and Grace Y. Han in 1970, the Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). altabioscience.comacs.org This mild deprotection condition is a significant advantage over the older tert-butyloxycarbonyl (Boc) strategy, which requires harsh acidic conditions for deprotection, potentially leading to peptide degradation or modification. americanpeptidesociety.orgnih.gov

The Fmoc strategy offers true orthogonality, where the N-α-protecting group (Fmoc) and the side-chain protecting groups (often tert-butyl based) can be removed under distinct conditions, allowing for selective deprotection and modification of the peptide chain. iris-biotech.de This has made Fmoc chemistry particularly suitable for the synthesis of complex peptides, including those with post-translational modifications like phosphorylation and glycosylation, which may not be stable under the harsh conditions of Boc chemistry. altabioscience.comnih.gov The Fmoc group also possesses a strong UV absorbance, which allows for real-time monitoring of the deprotection step, a useful feature for automated peptide synthesis. nih.gov The widespread adoption of Fmoc chemistry has been further fueled by the availability of high-purity, cost-effective Fmoc-amino acids. altabioscience.com

The Role of Activated Esters in Fmoc-Amino Acid Derivatization

To facilitate the formation of a peptide bond, the carboxyl group of the incoming Fmoc-protected amino acid must be activated. This activation increases the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack by the free amino group of the growing peptide chain. One of the most common and effective methods for this activation is the formation of an N-hydroxysuccinimide (NHS) ester, also known as a succinimidyl ester. wikipedia.org

The resulting compound, an Fmoc-amino acid-OSu derivative, is a stable, crystalline solid that can be readily isolated and purified. publish.csiro.au These activated esters are highly reactive towards primary and secondary amines, leading to efficient peptide bond formation with minimal side reactions. The N-hydroxysuccinimide that is released as a byproduct is water-soluble and easily removed during the washing steps of SPPS. The use of Fmoc-amino acid-OSu reagents, such as Fmoc-Cys-OSu, has become a standard practice in peptide synthesis due to their reliability and ease of use. While other activating reagents exist, the OSu esters provide a good balance of reactivity and stability. chempep.com

Historical Development and Evolution of Fmoc Reagents for Amino Acid Protection

The journey of Fmoc chemistry began in 1970 when Carpino and Han introduced the Fmoc group as a base-labile alternative to the existing acid-labile protecting groups. nih.govpeptide.com Initially, the Fmoc group was introduced to amino acids using Fmoc-chloroformate (Fmoc-Cl). acs.orgresearchgate.net However, Fmoc-Cl is a moisture-sensitive and reactive compound.

A significant advancement came with the development of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as a more stable and easier-to-handle reagent for introducing the Fmoc group. wikipedia.org Fmoc-OSu is synthesized from the reaction of Fmoc-Cl with N-hydroxysuccinimide. wikipedia.org This development made the preparation of Fmoc-amino acids more convenient and less prone to side reactions.

The Fmoc/tBu (tert-butyl) strategy, which combines the base-labile Fmoc group for N-α-protection with acid-labile tert-butyl-based side-chain protecting groups, was developed in 1978 by Meienhofer and coworkers. peptide.com This orthogonal protection scheme quickly gained popularity and, by the mid-1990s, had largely replaced the Boc strategy in many laboratories. nih.gov The milder conditions of the Fmoc strategy led to improved quality and yields for the synthesis of many peptides. nih.gov Over the years, further refinements have been made, including the development of new resins and coupling reagents to optimize the efficiency and scope of Fmoc-based SPPS. peptide.com

Properties

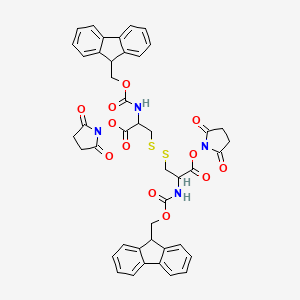

Molecular Formula |

C44H38N4O12S2 |

|---|---|

Molecular Weight |

878.9 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56) |

InChI Key |

FWRWVOZABQSEGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Origin of Product |

United States |

Mechanistic Investigations of Fmoc Cys Osu Reactivity and Transformations

Mechanism of Fmoc Group Introduction via OSu Activation

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto the alpha-amino group of cysteine is a fundamental step in Fmoc-based solid-phase peptide synthesis (SPPS). A common and effective method for this transformation involves the use of N-(9-fluorenylmethoxycarbonyloxy)succinimide, often abbreviated as Fmoc-OSu. total-synthesis.comwikipedia.org This reagent offers advantages in stability and reduces the formation of undesired oligopeptide byproducts during the preparation of Fmoc-amino acid derivatives. total-synthesis.com

The reaction proceeds through a nucleophilic attack of the primary or secondary amine of the amino acid on the highly reactive 9-fluorenylmethyl succinimidyl carbonate. total-synthesis.comyoutube.com The succinimidyl (OSu) group is an excellent leaving group, facilitating the formation of the stable carbamate (B1207046) linkage between the Fmoc group and the amino acid. The reaction is typically carried out under Schotten-Baumann conditions, often using a base like sodium bicarbonate in a solvent system such as dioxane/water or dimethylformamide (DMF). total-synthesis.com The base serves to neutralize the hydrochloric acid that is liberated during the reaction. total-synthesis.com Other reagents for introducing the Fmoc group include Fmoc-Cl (9-fluorenylmethyl chloroformate) and Fmoc-N3 (9-fluorenylmethyl azide). total-synthesis.comwiley-vch.de

Alpha-Amino Group Deprotection Mechanisms in Fmoc Chemistry

Base-Mediated Beta-Elimination Pathway

The removal of the Fmoc protecting group is a critical step in the elongation of the peptide chain during SPPS. This process is accomplished through a base-mediated β-elimination reaction. chempep.compeptide.com The fluorene (B118485) ring system of the Fmoc group renders the hydrogen atom on the β-carbon (C9 position) acidic. researchgate.net

A weak base, most commonly a secondary amine like piperidine (B6355638) in a polar solvent such as DMF, is used to abstract this acidic proton. researchgate.netpublish.csiro.au This initial deprotonation is the rate-determining step and follows an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgacs.org The abstraction of the proton leads to the formation of a fluorenyl anion intermediate. total-synthesis.com This anion is stabilized by the aromaticity of the cyclopentadienyl (B1206354) anion system sandwiched between two benzene (B151609) rings. total-synthesis.com

Following its formation, the fluorenyl anion undergoes elimination, releasing the unstable carbamate, which then decarboxylates to liberate the free amine of the peptide chain and carbon dioxide. chempep.compeptide.com A key byproduct of this elimination is the highly reactive electrophile, dibenzofulvene (DBF). peptide.comresearchgate.net

Byproduct Formation During Fmoc Deprotection (e.g., Dibenzofulvene Adducts)

The dibenzofulvene (DBF) generated during the β-elimination step of Fmoc deprotection is a reactive species that can lead to the formation of unwanted byproducts. peptide.comgoogle.com To prevent deleterious side reactions, such as the irreversible alkylation of the newly deprotected N-terminal amine of the peptide chain, the DBF must be effectively scavenged. peptide.comgoogle.com

Secondary amines, such as piperidine or morpholine (B109124), are particularly effective for this purpose as they not only facilitate the deprotection but also act as scavengers for the DBF byproduct. total-synthesis.comresearchgate.net The secondary amine adds to the exocyclic double bond of dibenzofulvene, forming a stable adduct. total-synthesis.comchempep.com This adduct is then washed away during the synthesis cycles. The formation of this DBF-adduct can be monitored by UV spectroscopy to track the progress of the deprotection reaction. chempep.com

In some instances, the cysteine thiol group itself can react with dibenzofulvene. This can lead to an Nα-Fmoc to S-Fm (S-fluorenylmethyl) transprotection, where the fluorenylmethyl group migrates from the nitrogen to the sulfur atom of the cysteine side chain. beilstein-journals.org This side reaction is influenced by the base concentration. beilstein-journals.org

Side Reactions Associated with (Fmoc-Cys-OSu) and its Derivatives

Aspartimide Formation and Prevention Strategies

Aspartimide formation is a significant side reaction that can occur during Fmoc-based SPPS, particularly in sequences containing aspartic acid (Asp). rsc.orgpeptide.com This intramolecular cyclization involves the nucleophilic attack of the backbone amide nitrogen on the β-carbonyl group of the protected aspartic acid side chain, leading to a succinimide (B58015) ring. rsc.org This side reaction is catalyzed by both acids and bases. chempep.com The resulting aspartimide can then be opened by nucleophiles like piperidine or water, yielding a mixture of α-aspartyl and β-aspartyl peptides, which can be difficult to separate from the target peptide. rsc.org

Certain peptide sequences are more prone to aspartimide formation, including -Asp-Gly-, -Asp-Asn-, -Asp-Arg-, and -Asp-Cys-. google.comresearchgate.net The combination of an Asp(OtBu) residue followed by a Cys(Acm) residue is particularly susceptible to this side reaction under basic conditions. bachem.com

Several strategies have been developed to minimize or prevent aspartimide formation:

Use of sterically hindered side-chain protecting groups for aspartic acid, such as 3-methylpent-3-yl (Mpe) or 3-ethyl-3-pentyl (Epe), can physically block the cyclization. researchgate.netbiotage.com

Addition of acidic additives to the deprotection solution can suppress the side reaction. rsc.orgacs.org Adding reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or small amounts of organic acids to the piperidine solution has been shown to be effective. biotage.comnih.gov

Employing weaker bases for Fmoc removal, such as piperazine (B1678402), can also reduce the incidence of aspartimide formation. biotage.com

Backbone protection with groups like N-(2-hydroxy-4-methoxybenzyl) (Hmb) on the nitrogen of the amino acid preceding aspartic acid can completely prevent this side reaction by removing the reactive lone pair of electrons. peptide.combiotage.com

Utilizing hydrazide as a protecting group for the aspartic acid side chain has been shown to effectively suppress aspartimide formation. acs.org

| Strategy | Mechanism of Action | Examples/Key Findings | Citation |

|---|---|---|---|

| Bulky Side-Chain Protecting Groups | Steric hindrance prevents the necessary geometry for cyclization. | Use of OMpe and OEpe protecting groups for Aspartic acid. | researchgate.netbiotage.com |

| Acidic Additives in Deprotection Cocktail | Protonation of the amide nitrogen reduces its nucleophilicity. | Addition of HOBt or formic acid to the piperidine solution. | rsc.orgbiotage.comacs.org |

| Alternative Bases | Weaker bases are less likely to promote the cyclization reaction. | Use of piperazine instead of piperidine for Fmoc removal. | biotage.com |

| Backbone Amide Protection | Blocks the nucleophilic amide nitrogen involved in the cyclization. | Use of Hmb or Dmb protecting groups on the preceding amino acid. | peptide.combiotage.com |

| Hydrazide Protecting Group | Effectively suppresses aspartimide formation. | Fmoc-Asp(NHNMeBoc)-OH has been identified as a useful building block. | acs.org |

Racemization Control During Coupling of Fmoc-Cys Derivatives

Cysteine derivatives are particularly susceptible to racemization (epimerization) during peptide synthesis. bachem.comsigmaaldrich.com This loss of stereochemical integrity can occur at multiple stages, including during the activation of the carboxylic acid for coupling and during the base-mediated deprotection steps. nih.govrsc.org The α-proton of cysteine is more acidic, making it prone to abstraction. nih.gov

The extent of racemization is influenced by several factors, including the choice of coupling reagents, the base used, and the protecting group on the cysteine side chain. bachem.comsigmaaldrich.com Base-mediated coupling methods, such as those using HBTU/DIPEA, can lead to significant racemization of Fmoc-Cys(Trt)-OH. sigmaaldrich.comcapes.gov.br Microwave-assisted synthesis can also exacerbate this issue. nih.gov

Strategies to control racemization of Fmoc-Cys derivatives include:

Using base-free coupling conditions : Coupling with carbodiimides like DIC in the presence of additives such as HOBt or Oxyma Pure minimizes base-catalyzed racemization. bachem.combachem.com

Employing weaker bases : If a base is required, using a hindered or weaker base like collidine instead of DIPEA can reduce the extent of epimerization. chempep.comnih.gov

Choice of side-chain protecting group : The nature of the thiol protecting group affects the susceptibility to racemization. For instance, Fmoc-Cys(Acm)-OH generally shows a lower tendency to racemize compared to Fmoc-Cys(Trt)-OH. bachem.com The tetrahydropyranyl (Thp) protecting group has also been shown to result in less racemization compared to the trityl (Trt) group. sigmaaldrich.com

Controlling temperature : Lowering the temperature during coupling reactions can help to limit racemization. nih.gov

Minimizing pre-activation times : For certain coupling reagents, keeping the pre-activation time of the amino acid to a minimum can reduce the opportunity for racemization. chempep.com

| Strategy | Mechanism of Action | Examples/Key Findings | Citation |

|---|---|---|---|

| Base-Free Coupling Conditions | Avoids base-catalyzed abstraction of the α-proton. | Use of DIC with HOBt or Oxyma Pure. | bachem.combachem.com |

| Use of Weaker Bases | Reduces the rate of α-proton abstraction. | Using collidine instead of DIPEA. | chempep.comnih.gov |

| Choice of Side-Chain Protection | The electronic and steric properties of the protecting group influence the acidity of the α-proton. | Cys(Acm) and Cys(Thp) derivatives show less racemization than Cys(Trt). | bachem.comsigmaaldrich.com |

| Lower Coupling Temperature | Reduces the rate of the racemization reaction. | Performing coupling at 0-4 °C or lowering microwave temperature to 50 °C. | nih.gov |

Lossen Rearrangement and Beta-Alanyl Impurity Formation

The use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as a reagent for the Nα-protection of amino acids, including cysteine, is a well-established method in peptide synthesis. However, a significant and problematic side reaction involves the degradation of the Fmoc-OSu reagent itself, leading to the formation of Fmoc-β-alanine (Fmoc-β-Ala-OH) as a persistent impurity. researchgate.netnih.govnih.gov This transformation proceeds through a base-catalyzed mechanism involving a Lossen-type rearrangement of the succinimide ring. nih.govsigmaaldrich-jp.com

The reaction is initiated by a base-catalyzed abstraction of a proton from the succinimide moiety of the Fmoc-OSu molecule. This leads to the opening of the succinimide ring, followed by a sequence of deprotonation and elimination steps culminating in a Lossen rearrangement. nih.govsigmaaldrich-jp.com The isocyanate intermediate generated during this rearrangement is subsequently hydrolyzed to form β-alanine, which is then immediately acylated by another molecule of Fmoc-OSu present in the reaction mixture to yield the final impurity, Fmoc-β-Ala-OH.

The formation of this impurity has been observed in a variety of reactions where Fmoc-OSu is employed. nih.gov Research has unambiguously identified Fmoc-OSu as the source of the contamination. nih.gov This issue is not isolated to the protection of a single amino acid but is a general problem associated with the use of Fmoc-OSu for preparing Fmoc-amino acid derivatives. researchgate.net The resulting Fmoc-β-Ala-OH is particularly troublesome as its structural similarity to the desired Fmoc-α-amino acid makes it very difficult, and in some cases nearly impossible, to remove through standard purification techniques like crystallization or chromatography. nih.govsigmaaldrich-jp.com The presence of this impurity can lead to its unwanted incorporation into the peptide chain during solid-phase peptide synthesis (SPPS), resulting in deletion sequences containing a β-alanine residue. sigmaaldrich-jp.comresearchgate.net

Detailed studies have highlighted the prevalence of this impurity. For instance, during the Fmoc-protection of H-α-Me-Val-OH, Fmoc-β-Ala-OH was identified as a significant side product. nih.gov The level of contamination can be substantial, leading to significant reductions in yield and increased costs associated with purification efforts. nih.gov

| Context of Observation | Key Finding | Reference |

|---|---|---|

| Fmoc-protection of H-α-Me-Val-OH | An unknown side product was isolated and unambiguously identified as Fmoc-β-Ala-OH. | nih.gov |

| General Fmoc-amino acid synthesis using Fmoc-OSu | The reagent Fmoc-OSu was confirmed to be the source of the Fmoc-β-Ala-OH impurity via a Lossen-type rearrangement. | nih.govsigmaaldrich-jp.com |

| Use of Fmoc-amino acids in peptide synthesis | The impurity is difficult to remove and can be incorporated into the desired peptide sequence, resulting in β-Ala contamination. | nih.govsigmaaldrich-jp.com |

| Analysis of Fmoc-Arg(Pbf)-OH raw material | Contamination was found to be due to the presence of both Fmoc-β-Ala-OH and the dipeptide Fmoc-β-Ala-Arg(Pbf)-OH. | researchgate.net |

Alkylation of Sensitive Amino Acid Side Chains (e.g., Tryptophan)

During the course of solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu strategy, sensitive amino acid residues are susceptible to modification by reactive electrophiles. peptide.com The side chains of tryptophan, cysteine, and methionine are especially nucleophilic and prone to undesirable alkylation reactions. google.comsigmaaldrich.com These side reactions are typically not caused by the direct reactivity of the (Fmoc-Cys-OSu) reagent itself but arise from cationic species generated during the repeated acidolytic cleavage steps of the synthesis, such as the final cleavage of the peptide from the resin support. sigmaaldrich.comresearchgate.net

The final deprotection and cleavage of a peptide from the resin is commonly performed using strong acids like trifluoroacetic acid (TFA). chempep.com This process generates highly reactive carbocations from the acid-labile side-chain protecting groups (e.g., tert-butyl cations from tBu groups) and from the resin linker itself. google.comsigmaaldrich.com Unless these carbocations are efficiently trapped, they can alkylate the nucleophilic indole (B1671886) ring of tryptophan or the thiol group of cysteine. google.comsigmaaldrich.com

For tryptophan, this can lead to tert-butylation of the indole side chain, a common and well-documented problem. elsevier.com To mitigate this, scavengers are typically added to the cleavage cocktail. sigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), which act by quenching the reactive cationic species before they can modify the peptide. sigmaaldrich.com Another effective strategy to prevent side reactions at the tryptophan residue is to protect the indole nitrogen with an acid-labile Boc group (Fmoc-Trp(Boc)-OH). peptide.comsigmaaldrich.com This protection scheme largely eliminates alkylation and other modifications of the indole ring. sigmaaldrich.com

The thiol side chain of cysteine is also highly nucleophilic and requires robust protection throughout the synthesis to prevent alkylation and other side reactions. researchgate.net While the Fmoc group protects the N-terminus, a separate protecting group, such as Trityl (Trt), is used for the cysteine thiol. The bulky Trt group provides steric hindrance that minimizes side reactions like the base-catalyzed formation of 3-(1-piperidinyl)alanine from C-terminal cysteine residues. iris-biotech.de During final acid cleavage, the liberated thiol is susceptible to alkylation by carbocations if not adequately protected by scavengers in the cleavage mixture. google.com

| Sensitive Residue | Side Reaction | Source of Electrophile | Preventative Measure | Reference |

|---|---|---|---|---|

| Tryptophan (Trp) | Alkylation (e.g., tert-butylation) of the indole ring | Carbocations from tBu protecting groups or resin linkers during acidolysis | Addition of scavengers (e.g., TIS, water, EDT) to cleavage cocktail; Use of Fmoc-Trp(Boc)-OH | google.comsigmaaldrich.com |

| Cysteine (Cys) | Alkylation of the thiol side chain | Carbocations generated during final cleavage | Use of scavengers (e.g., EDT); Robust side-chain protection (e.g., Trt) | google.comresearchgate.net |

| Methionine (Met) | Alkylation of the thioether side chain | Carbocations from protecting groups | Addition of scavengers to cleavage cocktail | sigmaaldrich.com |

| Tyrosine (Tyr) | Alkylation of the phenol (B47542) ring | Carbocations from protecting groups | Addition of scavengers to cleavage cocktail | google.com |

Applications of Fmoc Cys Osu and Fmoc Cys Derivatives in Advanced Peptide and Protein Synthesis

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing Fmoc-Cys-OSu

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is a cornerstone of peptide chemistry, prized for its efficiency and amenability to automation. nih.govbeilstein-journals.org In this methodology, the choice of a suitable S-protecting group for cysteine is critical to the success of the synthesis, influencing both the assembly of the peptide chain and the subsequent formation of disulfide bonds or conjugation. sigmaaldrich.com

For the routine incorporation of cysteine into linear peptides, Fmoc-Cys(Trt)-OH, where the thiol group is protected by a triphenylmethyl (Trt) group, is the most widely used and cost-effective derivative. sigmaaldrich.com The Trt group offers robust protection during the iterative steps of peptide chain elongation but is conveniently removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA). sigmaaldrich.combachem.com This allows for the generation of peptides with free thiol groups, which can then be used for various applications.

The high reactivity of the thiol group and the stability of the trityl cation mean that scavengers, such as triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT), must be included in the cleavage cocktail to prevent the re-attachment of the Trt group and other side reactions. sigmaaldrich.compeptide.com The choice of activation method for coupling Fmoc-Cys(Trt)-OH is also important; to minimize racemization, activation via symmetrical anhydride (B1165640) or using diisopropylcarbodiimide (DIPCDI)/1-hydroxybenzotriazole (B26582) (HOBt) is recommended. sigmaaldrich.combachem.com

Other protecting groups such as tetrahydropyranyl (Thp) have been introduced as alternatives, with studies suggesting that Fmoc-Cys(Thp)-OH can yield superior results compared to other derivatives in certain contexts. sigmaaldrich.comcsic.es

The synthesis of peptides containing multiple cysteine residues, which often form intricate disulfide bond networks, requires a more sophisticated approach known as orthogonal protection. This strategy involves using a set of thiol protecting groups that can be removed under different, specific conditions, allowing for the stepwise and regioselective formation of disulfide bridges. researchgate.netrsc.org

A common orthogonal pair is Trt and acetamidomethyl (Acm). bachem.com The Trt group is acid-labile (removed by TFA), while the Acm group is stable to acid but can be cleaved oxidatively, typically with iodine, to form a disulfide bond directly. bachem.com This allows for the formation of one disulfide bond on the solid support or in solution while other cysteine residues remain protected. Other protecting groups used in these strategies include 4-methoxytrityl (Mmt), which is highly acid-sensitive and can be removed with dilute TFA, and 3-nitro-2-pyridinesulfenyl (Npys), which facilitates selective disulfide exchange reactions. nih.gov

The ability to perform cyclization on the resin is another significant advantage of SPPS. bachem.com For instance, after selective deprotection of two cysteine residues, an intramolecular disulfide bridge can be formed by on-resin oxidation before the peptide is cleaved from the support. This method is instrumental in producing constrained cyclic peptides, which often exhibit enhanced stability and biological activity. sigmaaldrich.comnih.gov

Table 1: Common Thiol Protecting Groups for Fmoc-Cys in SPPS This table summarizes the properties and applications of frequently used S-protecting groups for cysteine in Fmoc-based solid-phase peptide synthesis.

| Protecting Group | Abbreviation | Cleavage Condition | Key Features & Applications |

|---|---|---|---|

| Triphenylmethyl | Trt | Standard TFA cleavage (acid-labile) | Most common for routine synthesis of peptides with free thiols. sigmaaldrich.combachem.com |

| Acetamidomethyl | Acm | Oxidative (e.g., Iodine, Ag+) | Stable to TFA; used for orthogonal protection and sequential disulfide bond formation. bachem.com |

| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA) | Highly acid-sensitive; allows selective deprotection on-resin in the presence of tBu and Trt groups. nih.gov |

| tert-Butyl | tBu | Strong acid (e.g., HF) or with scavengers in TFA | More acid-stable than Trt; used in both Fmoc and Boc strategies. nih.gov |

The Fmoc/tBu chemistry is exceptionally well-suited for automated SPPS due to its use of mild base for deprotection and the ability to monitor the completion of reactions via UV absorbance of the cleaved Fmoc group. nih.govbeilstein-journals.org Fmoc-cysteine derivatives like Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH are fully compatible with automated synthesizers. nih.gov

Automated workflows streamline the repetitive cycles of deprotection, washing, and coupling, enabling the efficient production of complex cysteine-containing peptides. beilstein-journals.org The choice of reagents and protocols, such as the use of specific coupling activators or scavenger cocktails during cleavage, can be programmed into the automated synthesizer to optimize the synthesis of a particular peptide sequence, including those prone to side reactions like aspartimide formation or racemization at the cysteine residue. chempep.com

Solution-Phase Peptide Synthesis (LPPS) Applications

While SPPS dominates research-scale synthesis, Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, remains relevant, particularly for the large-scale production of shorter peptides. bachem.com In LPPS, peptide chains are built sequentially in a solvent, and intermediates are purified after each step.

Fmoc-protected amino acids, including Fmoc-Cys derivatives, are also utilized in LPPS. google.com The coupling reactions often employ activated esters, such as N-hydroxysuccinimide (OSu) esters, to facilitate efficient peptide bond formation. bachem.comgoogle.com For example, a synthetic route for the drug octreotide (B344500) involves the solution-phase coupling of a fragment containing Fmoc-Cys(Trt)-OH. google.com The main challenges in LPPS for larger peptides are the potential for poor solubility of intermediate fragments and the more labor-intensive purification processes compared to SPPS. bachem.com

Bioconjugation and Ligation Strategies Involving Cysteine

The unique nucleophilicity of the cysteine thiol group makes it a prime target for specific chemical modifications, enabling a wide range of bioconjugation and ligation techniques. These methods are used to attach labels, drugs, or other molecules to peptides and to assemble very large proteins from smaller synthetic fragments. chemimpex.com

Native Chemical Ligation (NCL) is a powerful technology that enables the synthesis of large peptides and small proteins that are inaccessible by direct stepwise SPPS. The process involves the chemoselective reaction between two unprotected peptide fragments in an aqueous solution at neutral pH. bachem.com

The key reaction is between a peptide fragment with a C-terminal thioester and another fragment that has an N-terminal cysteine residue. bachem.com The cysteine's side-chain thiol initiates the reaction by attacking the thioester, leading to a thioester-linked intermediate. This intermediate then rapidly undergoes an intramolecular S-to-N acyl shift, spontaneously rearranging to form a stable, native peptide bond at the ligation site. bachem.comiris-biotech.de

This technique is indispensable for protein engineering and the synthesis of proteins containing post-translational modifications. The absolute requirement for a cysteine residue at the ligation junction underscores the pivotal role of this amino acid in modern protein chemistry. Strategies have been developed to use NCL to overcome common side reactions associated with the SPPS of peptides that have a C-terminal cysteine. acs.org

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| N-(9-Fluorenylmethoxycarbonyl)-L-cysteine N-hydroxysuccinimide ester | Fmoc-Cys-OSu |

| N-α-Fmoc-S-trityl-L-cysteine | Fmoc-Cys(Trt)-OH |

| N-α-Fmoc-S-acetamidomethyl-L-cysteine | Fmoc-Cys(Acm)-OH |

| N-α-Fmoc-S-(4-methoxytrityl)-L-cysteine | Fmoc-Cys(Mmt)-OH |

| N-α-Fmoc-S-(3-nitro-2-pyridinesulfenyl)-L-cysteine | Fmoc-Cys(Npys)-OH |

| N-α-Fmoc-S-tert-butyl-L-cysteine | Fmoc-Cys(tBu)-OH |

| N-α-Fmoc-S-tetrahydropyranyl-L-cysteine | Fmoc-Cys(Thp)-OH |

| Trifluoroacetic Acid | TFA |

| Triisopropylsilane | TIS |

| Ethanedithiol | EDT |

| Diisopropylcarbodiimide | DIPCDI |

Thiol-Ene Click Chemistry for Cysteine Functionalization

Thiol-ene "click" chemistry has emerged as a powerful tool for peptide modification due to its high efficiency, selectivity, and biocompatibility. researchgate.netacs.org This reaction involves the radical-mediated addition of a thiol (from a cysteine side chain) to an alkene, forming a stable thioether linkage. nih.govfrontiersin.org The process is characterized by its "click" features: it proceeds under mild, often aqueous conditions, exhibits high functional group tolerance, and generates minimal byproducts. researchgate.netfrontiersin.org

The synthesis of peptides destined for thiol-ene modification typically employs Fmoc-Cys derivatives in SPPS. Researchers have developed methods to synthesize S-alkylated Fmoc-Cys-OH building blocks via thiol-ene reactions prior to their incorporation into a peptide sequence. For instance, the reaction between an Fmoc-protected cysteine methyl ester and 1-hexadecene, followed by Fmoc protection, can yield the desired lipidated amino acid, although care must be taken to avoid racemization during subsequent steps like ester cleavage. nih.gov

Alternatively, the thiol-ene reaction can be performed on the fully synthesized peptide containing one or more cysteine residues. frontiersin.org The choice of radical initiator and reaction conditions is crucial for achieving high conversion rates.

| N-Protecting Group | Initiator | Activation Method | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| Fmoc | DPAP | UV | 82 | frontiersin.org |

| Boc | DPAP | UV | 82 | frontiersin.org |

| Acetyl | AIBN | Microwave | >99 | frontiersin.org |

| Acetyl | DPAP | UV | 95 | frontiersin.org |

This methodology has been successfully applied to the glycosylation and lipidation of peptides, creating homogenous products that are often difficult to obtain through biological methods. frontiersin.org For example, elastin-derived peptides have been glycosylated by first reacting an allyl-carbohydrate with Fmoc-Cys, followed by incorporation of the resulting building block during SPPS. frontiersin.org

Fixed Charge Tag Derivatization for Peptide Enrichment

Mass spectrometry (MS) is an indispensable tool for proteome analysis, but its sensitivity can be limited for certain peptides. rsc.org Fixed charge tag derivatization is a strategy used to improve the ionization efficiency and lower the detection limits of peptides in ESI-MS analysis. nih.govmdpi.com By attaching a permanently charged moiety (a "fixed charge tag") to a peptide, its signal intensity in the mass spectrum can be significantly enhanced. rsc.orgresearchgate.net

Cysteine residues are attractive targets for this type of derivatization. Reagents containing a quaternary ammonium (B1175870) group and a thiol-reactive maleimide (B117702) group have been developed for the selective modification of cysteine-containing peptides. rsc.org Studies have shown that after derivatization, the signal intensity of polar peptides can increase by 3-5 times, while for less polar peptides, the enhancement can be over 100-fold. rsc.org

This strategy is particularly powerful in "one-bead-one-compound" (OBOC) combinatorial chemistry, where the amount of peptide cleaved from a single resin bead is often at the femtomolar level. mdpi.com Derivatization with a fixed charge tag, such as a bicyclic quaternary ammonium group, allows for the ultrasensitive ESI-MS/MS analysis and sequencing of these minute quantities. nih.govmdpi.com The process often involves synthesizing the peptide on a resin support using standard Fmoc chemistry, followed by N-terminal modification with the tag, enzymatic digestion (if applicable), and subsequent LC-MS analysis of the released, charge-tagged fragments. nih.gov

Synthesis of Modified Peptides and Peptidomimetics

The use of Fmoc-Cys building blocks is central to the synthesis of a wide array of modified peptides and peptidomimetics, enabling precise control over the final structure and function.

Site-Specific Modification and Labeling of Cysteine Residues

The cysteine side chain is one of the most convenient targets for bioconjugation due to the high nucleophilicity of its sulfhydryl group. acs.org Its relatively low natural abundance also helps in avoiding unwanted multi-site modifications. acs.org The introduction of cysteine at a specific position in a peptide sequence is readily achieved using Fmoc-Cys-OH, or its activated esters like Fmoc-Cys-OSu, during Fmoc-SPPS. nih.gov

A multitude of chemical methods have been developed for cysteine modification, including:

Alkylation: Reaction with α-halo carbonyl reagents (e.g., iodoacetamide (B48618) derivatives). acs.org

Conjugate Addition: Michael-type addition to maleimides, vinyl sulfones, or 2-azidoacrylates. acs.org

Disulfide Exchange: Formation of a new disulfide bond with a thiol-containing label. acs.org

Thiol-ene/Thiol-yne Reactions: Radical-mediated coupling to alkenes or alkynes. acs.org

These strategies allow for the site-specific attachment of various functional groups, such as fluorescent dyes, imaging agents, and drug molecules. explorationpub.comacs.orgnih.gov For example, dichlorotetrazine has been used as a platform for the selective dual labeling of a single cysteine residue on a protein, first through reaction with the cysteine thiol and then via subsequent "click" chemistry. nih.gov Another approach uses the conversion of commercially available succinimidyl esters of dyes into benzyl (B1604629) thioesters, which then react specifically with peptides containing an N-terminal cysteine, mimicking native chemical ligation to form a stable amide bond. uzh.ch

Incorporation of Unnatural Amino Acids Adjacent to Cysteine

The incorporation of non-canonical or unnatural amino acids (ncAAs) into peptides is a powerful strategy to enhance their structural and functional diversity, leading to improved physicochemical and pharmacological properties. asm.org Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the primary method for creating peptides containing ncAAs. asm.org

The process allows for the stepwise assembly of a peptide chain, where both standard Fmoc-protected amino acids and Fmoc-protected ncAAs can be incorporated at any desired position. asm.orgnih.gov This is particularly relevant for creating unique structures involving cysteine. For instance, researchers have incorporated the unnatural amino acid 3-(2-cyano-4-pyridyl)alanine (Cpa) into peptides using Fmoc-Cpa in standard SPPS. anu.edu.au When synthesized adjacent to an N-terminal cysteine, the peptide spontaneously cyclizes in aqueous solution, demonstrating a powerful method for creating constrained macrocycles. anu.edu.au Similarly, isostructural unnatural amino acids like selenocysteine (B57510) have been incorporated next to other key residues in proteins using Fmoc-based SPPS to study factors influencing protein function, such as the reduction potentials of metalloproteins. nih.gov

Assembly of Complex Macrocycles and Spiroligomers with Cysteine

Macrocyclization is a key strategy for constraining peptide conformation, which can enhance metabolic stability, receptor affinity, and cell permeability. anu.edu.aunih.gov Cysteine is a uniquely versatile residue for driving the assembly of these complex architectures due to the reactivity of its thiol side chain. nih.gov

Several cysteine-based macrocyclization strategies are prominent:

Disulfide Bridging: The oxidation of two proximal cysteine thiols to form a disulfide bond is a common method for creating cyclic peptides. The stability of the resulting loop depends on the distance between the cysteine residues. nih.gov

Native Chemical Ligation (NCL): This powerful technique involves the reaction of a peptide with an N-terminal cysteine and another peptide fragment bearing a C-terminal thioester. The reaction is highly chemoselective and results in the formation of a native peptide bond at the ligation site, enabling head-to-tail cyclization. nih.gov

Thioether Linkages: Cyclization can be achieved by reacting the cysteine thiol with an electrophilic group, such as a haloacetyl group, elsewhere in the peptide sequence. Thiol-ene chemistry also provides a route to stable thioether-bridged macrocycles. nih.govmdpi.com

Thiazolidine (B150603) Formation: The condensation of an N-terminal cysteine with an aldehyde can form a stable thiazolidine ring, effectively cyclizing the peptide. nih.gov

Beyond simple macrocycles, cysteine has been used in the assembly of more intricate structures like spiroligomers. These are fused-ring oligomers with well-defined three-dimensional shapes. researchgate.net By incorporating cysteine into these rigid scaffolds, further functionalization or cyclization can be achieved, leading to peptidomimetic macrocycles with unique structural and functional properties. researchgate.netgoogleapis.com

| Strategy | Key Reactants | Resulting Linkage | Key Features | Reference |

|---|---|---|---|---|

| Disulfide Bridging | Two Cys residues | Disulfide (-S-S-) | Oxidative conditions; common in natural peptides. | nih.gov |

| Native Chemical Ligation (NCL) | N-terminal Cys, C-terminal thioester | Amide (-CO-NH-) | Chemoselective; forms native peptide bond. | nih.gov |

| Thiol-Ene Reaction | Cys, Alkene | Thioether (-S-) | "Click" reaction; high efficiency and orthogonality. | nih.gov |

| Condensation with Cyanopyridine | N-terminal Cys, 2-Cyanopyridine derivative (e.g., Cpa) | Dihydrothiazole | Spontaneous in aqueous solution; rapid. | anu.edu.au |

Research Applications in Peptide Science and Chemical Biology

The ability to precisely introduce cysteine into a peptide sequence via Fmoc-Cys-OSu and related derivatives, and subsequently modify its side chain, has broad implications across peptide science and chemical biology. These methodologies are foundational to numerous research applications:

Drug Discovery: The synthesis of peptide-based therapeutics often relies on cysteine modification. Cyclization through cysteine linkages can improve the in-vivo stability and bioavailability of peptide drugs. nih.govadventchembio.com Furthermore, cysteine provides a site for conjugating cytotoxic agents to create targeted antibody-drug conjugates. explorationpub.com

Probing Protein Function: Site-specific labeling of cysteine residues with fluorescent probes enables the study of protein structure, function, and dynamics using techniques like Förster Resonance Energy Transfer (FRET). uzh.ch

Peptide Libraries: Fmoc-Cys derivatives are used to construct combinatorial peptide libraries for drug screening. The defined placement and modification of cysteine allow for the creation of diverse structural motifs, aiding in the identification of new lead compounds. adventchembio.com

Biomaterials: Cysteine modification is used to create novel biomaterials. For example, the thiol-ene reaction with cysteine derivatives has been used to synthesize fully bio-based internal emulsifiers for producing high-toughness waterborne polyurethanes. rsc.org

Chemical Biology Tools: Peptides modified at cysteine residues serve as tools to investigate biological processes. Fixed-charge tagging for enhanced MS detection helps in proteomics and the analysis of enzyme activity, such as identifying caspase substrates. nih.govmdpi.com The incorporation of unnatural amino acids near cysteine allows for the creation of unique chemical probes and inhibitors to dissect complex biological pathways. nih.govanu.edu.au

In essence, the chemistry of Fmoc-protected cysteine is a versatile and indispensable platform that continues to drive innovation in the synthesis and application of complex peptides and proteins.

Analytical Methodologies for Characterization and Purity Assessment in Academic Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the molecular-level investigation of Fmoc-Cys-OSu. They provide critical information about the compound's chemical structure, mass, and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of Fmoc-Cys-OSu. Both one-dimensional (¹H NMR) and two-dimensional NMR experiments are used to verify the presence and connectivity of all constituent parts of the molecule: the fluorenylmethoxycarbonyl (Fmoc) group, the cysteine backbone, and the N-hydroxysuccinimide (OSu) ester.

In ¹H NMR spectra, characteristic peaks confirm the integrity of the molecule. scienceopen.com The aromatic protons of the Fmoc group typically appear as a series of multiplets in the downfield region (around 7.3-7.8 ppm). scienceopen.com The protons of the cysteine residue and the OSu group would exhibit specific chemical shifts and coupling patterns that are analyzed to ensure the structure is correct and that no significant degradation has occurred. For instance, the protons of the succinimide (B58015) ring are expected to appear as a singlet. scienceopen.comrsc.org ¹³C NMR provides complementary data on the carbon skeleton of the compound. scienceopen.comnih.gov The presence of expected signals for the carbonyls, the aromatic carbons of the Fmoc group, and the aliphatic carbons of cysteine and the OSu moiety confirms the compound's identity. scienceopen.com

Table 1: Representative ¹H NMR Spectral Data for Fmoc-Protected Amino Acids This table provides expected chemical shift ranges based on data for structurally similar compounds.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Fmoc Aromatic Protons | 7.30 - 7.80 | Multiplet |

| Fmoc CH & CH₂ | 4.15 - 4.40 | Multiplet |

| Cysteine α-CH | ~4.1 - 4.2 | Doublet of doublets |

| Cysteine β-CH₂ | ~2.8 - 3.2 | Multiplet |

| OSu CH₂ | ~2.8 | Singlet |

Source: Synthesized from data found in scienceopen.com.

Mass Spectrometry (MS) for Molecular Weight and Purity Analysis

Mass spectrometry (MS) is a critical technique for verifying the molecular weight of Fmoc-Cys-OSu and assessing its purity. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. rsc.orgrsc.org These methods provide a precise mass-to-charge ratio (m/z) of the molecule, which can be compared to the calculated theoretical value. rsc.orgrsc.org

For Fmoc-Cys-OSu, ESI-MS analysis would typically show a prominent ion corresponding to the protonated molecule [M+H]⁺ or its adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.orgrsc.org The high accuracy of modern mass spectrometers allows for the unambiguous confirmation of the compound's elemental composition. MS is also used to detect and identify potential impurities, such as starting materials (Fmoc-Cys-OH) or by-products from the synthesis, which would appear as distinct signals in the mass spectrum.

UV Spectroscopy for Fmoc Assay and Reaction Monitoring

The fluorenylmethoxycarbonyl (Fmoc) group possesses a strong chromophore, dibenzofulvene, which makes UV-Visible spectroscopy an invaluable tool for quantification and reaction monitoring. chempep.comthieme-connect.de This property is extensively used in SPPS to monitor the deprotection of the Fmoc group, a critical step in the peptide elongation cycle. thieme-connect.detec5usa.com

When the Fmoc group is cleaved by a base like piperidine (B6355638), the released dibenzofulvene-piperidine adduct exhibits a characteristic UV absorbance maximum around 300-301 nm. rsc.orgrsc.org By measuring the absorbance of the cleavage solution and applying the Beer-Lambert law, the quantity of Fmoc groups can be accurately determined. rsc.orgthermofisher.com This "Fmoc assay" is used to calculate the loading capacity of the resin in SPPS and to monitor the efficiency of coupling and deprotection steps. rsc.orgspringernature.com For Fmoc-Cys-OSu itself, UV spectroscopy can be used to determine its concentration in solution, which is essential for preparing solutions for subsequent reactions. rsc.orgresearchgate.net

Chromatographic Separation Techniques

Chromatographic methods are the gold standard for assessing the purity of Fmoc-Cys-OSu, separating it from impurities and related compounds with high resolution.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of Fmoc-amino acids. sigmaaldrich.comsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) using a C18 column is typically employed, with a mobile phase consisting of a gradient of acetonitrile (B52724) in water, often with an additive like trifluoroacetic acid (TFA). rsc.orggoogle.com Detection is commonly performed using a UV detector, monitoring the absorbance at wavelengths characteristic of the Fmoc group (e.g., 265 nm or 301 nm). rsc.org

HPLC analysis can resolve Fmoc-Cys-OSu from potential impurities, including:

Fmoc-Cys-OH : The starting carboxylic acid.

Free Amino Acid : Resulting from incomplete reaction or degradation. sigmaaldrich.com

Dipeptides : Formed by side reactions during synthesis. merck-lifescience.com.tw

β-alanyl impurities : Arising from the rearrangement of Fmoc-OSu. sigmaaldrich.commerck-lifescience.com.tw

Furthermore, determining the enantiomeric purity (or enantiomeric excess, ee) is critical, as the presence of the D-enantiomer can significantly impact the quality of the final peptide. sigmaaldrich.com Standard HPLC columns cannot separate enantiomers. merck-lifescience.com.tw Therefore, chiral HPLC is required, using specialized chiral stationary phases to resolve the L- and D-forms of the amino acid derivative. uma.esheraldopenaccess.us High-purity Fmoc-amino acids for peptide synthesis are expected to have an enantiomeric purity of ≥99.8%. sigmaaldrich.commerck-lifescience.com.tw

Table 2: Typical HPLC Conditions for Fmoc-Amino Acid Analysis

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm, 265 nm, or 301 nm |

| Column Temperature | Room Temperature or controlled (e.g., 40°C) |

Source: Synthesized from data found in scienceopen.comrsc.orggoogle.com.

Ultra-Performance Liquid Chromatography (UPLC) for Cysteine Quantification

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times, by using columns with smaller particle sizes (<2 µm). researchgate.net UPLC is particularly effective for the quantitative analysis of amino acids.

In the context of Fmoc-Cys-OSu, a UPLC method can be developed for precise quantification of cysteine. researchgate.net A common approach involves pre-column derivatization of the amino acid with a reagent like Fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which is structurally and functionally similar to Fmoc-OSu, followed by UPLC analysis with UV detection. researchgate.net Such methods are validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). waters.com UPLC is also used to analyze alkylated cysteine derivatives, which are more stable during protein hydrolysis and provide an accurate measure of total cysteine content. waters.comwaters.com The high resolving power of UPLC is also beneficial for monitoring complex reactions, such as peptide synthesis, where it can separate the desired product from closely related by-products. rsc.orgnih.gov

Quantitative Analysis of Loading and Coupling Efficiencies

A prevalent method for determining the loading efficiency of Fmoc-Cys-OSu onto a resin involves the spectrophotometric quantification of the fluorenylmethyloxycarbonyl (Fmoc) group. nih.govresearchgate.net This is typically achieved by cleaving the Fmoc group from a known weight of the dried resin using a solution of a secondary amine, such as piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.netchempep.com The cleaved Fmoc group forms a dibenzofulvene-piperidine adduct, which exhibits a strong UV absorbance at approximately 301-304 nm. nih.govresearchgate.net

To ensure accuracy, a standard curve is often constructed using a known concentration of a standard compound like Fmoc-OSu. nih.gov By measuring the absorbance of the solution obtained from the resin cleavage and comparing it to the standard curve, the concentration of the released Fmoc adduct can be determined. nih.gov This concentration is then used to calculate the resin loading in millimoles per gram (mmol/g). nih.gov It is noteworthy that loadings in the range of 0.5 to 0.7 mmol/g are commonly reported for various resins. nih.govresearchgate.net

The efficiency of subsequent coupling reactions involving Fmoc-Cys-OSu can also be monitored indirectly using similar principles. After a coupling step, a small sample of the peptide-resin can be taken, and the N-terminal Fmoc group of the newly added cysteine residue is cleaved and quantified as described above. A successful coupling reaction will result in a high concentration of the released Fmoc adduct, indicating a high coupling efficiency. Conversely, a low concentration suggests incomplete coupling, which may necessitate adjustments to the reaction conditions, such as extending the coupling time or using more potent coupling reagents. uci.edu

| Parameter | Methodology | Key Reagents | Detection Wavelength | Typical Loading Range |

| Resin Loading Efficiency | Spectrophotometric quantification of cleaved Fmoc group | Piperidine or DBU in DMF | 301-304 nm | 0.5 - 0.7 mmol/g |

| Coupling Efficiency | Spectrophotometric quantification of cleaved Fmoc group from newly added residue | Piperidine or DBU in DMF | 301-304 nm | Varies depending on synthesis |

Detection and Quantification of Impurities and Side Products (e.g., Fmoc-βAla-OH)

The purity of Fmoc-Cys-OSu is paramount, as impurities can lead to the incorporation of incorrect amino acids or the termination of the peptide chain during synthesis. A significant and well-documented impurity associated with the use of Fmoc-OSu is Fmoc-βAla-OH. merck-lifescience.com.twnih.govresearchgate.netresearchgate.netnih.gov This impurity arises from a Lossen-type rearrangement of the Fmoc-OSu reagent itself. researchgate.netresearchgate.netresearchgate.net

The presence of Fmoc-βAla-OH in a sample of Fmoc-Cys-OSu can lead to the undesired incorporation of a β-alanine residue into the growing peptide chain. merck-lifescience.com.twresearchgate.netnih.gov This can result in a final peptide with an altered structure and potentially different biological activity. Therefore, the detection and quantification of this impurity are crucial for quality control.

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for the separation and quantification of Fmoc-Cys-OSu and its potential impurities. merck-lifescience.com.twnih.govgoogle.com Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly employed. rsc.orgresearchgate.net The separation is typically achieved using a gradient elution system with a mobile phase consisting of an aqueous component (often containing 0.1% trifluoroacetic acid) and an organic modifier like acetonitrile. google.comrsc.org Detection is usually performed using a UV detector, as the Fmoc group provides a strong chromophore. google.comresearchgate.net

To accurately quantify impurities like Fmoc-βAla-OH, it is essential to use characterized standards of these impurities. merck-lifescience.com.tw This allows for the development of highly optimized HPLC methods that can clearly separate the impurity from the main Fmoc-Cys-OSu peak, enabling its accurate quantification. merck-lifescience.com.tw Some suppliers of Fmoc-amino acids specify impurity levels to be ≤ 0.1%. merck-lifescience.com.tw

Besides Fmoc-βAla-OH, other potential impurities in Fmoc-amino acids can include dipeptides (Fmoc-Cys-Cys-OH) and side-chain unprotected Fmoc-amino acids. merck-lifescience.com.tw The presence of acetic acid, which can cause chain termination, is another impurity that is difficult to detect by HPLC but can be quantified using gas chromatography (GC)-based methods. merck-lifescience.com.tw

| Impurity/Side Product | Origin | Potential Impact on Peptide Synthesis | Primary Analytical Method | Typical Specification Limit |

| Fmoc-βAla-OH | Lossen rearrangement of Fmoc-OSu | Insertion of β-alanine residue | RP-HPLC | ≤ 0.1% |

| Fmoc-Cys-Cys-OH | Reaction of Fmoc-OSu with already formed Fmoc-Cys-OH | Double insertion of cysteine | RP-HPLC | ≤ 0.1% |

| Side-chain unprotected Fmoc-Cys-OH | Incomplete side-chain protection | Undesired side-chain reactions | RP-HPLC | ≤ 0.1% |

| Acetic Acid | Contamination | Peptide chain termination | Gas Chromatography (GC) | < 0.02% |

Future Directions and Emerging Research Trends

Development of More Efficient and Greener Synthetic Routes for Fmoc-Cys-OSu

The synthesis of Fmoc-Cys-OSu, like many chemical processes, is undergoing a transformation driven by the principles of green chemistry. The goal is to develop synthetic routes that are not only more efficient in terms of yield and purity but also minimize environmental impact. Traditional peptide synthesis methods are known for their substantial use of organic solvents and reagents, leading to significant waste generation. advancedchemtech.com Research is now focused on creating more sustainable practices in the production of peptide building blocks like Fmoc-Cys-OSu.

Key areas of development include:

Green Solvents and Reagents: There is a growing interest in replacing conventional, hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally friendly alternatives. biomatik.comoxfordglobal.com Studies have explored the use of water-based systems and greener organic solvents such as ethanol (B145695) to reduce hazardous waste. advancedchemtech.com The development of protocols that utilize agro-waste derived solvents is also an emerging area of interest. nih.gov

Flow Chemistry: Continuous flow chemistry is gaining traction as a sustainable alternative to traditional batch processes for peptide synthesis. biomatik.comoxfordglobal.com This technique offers precise control over reaction parameters, which can lead to higher efficiency, reduced waste, and safer operations due to the use of smaller reaction volumes. biomatik.com The application of flow chemistry to the synthesis of activated esters like Fmoc-Cys-OSu could significantly improve its production process.

Atom Economy: Researchers are exploring new coupling reagents and methodologies for the formation of the succinimidyl ester that are more atom-economical, meaning a higher proportion of the atoms from the reactants are incorporated into the final product. orgsyn.org This reduces the generation of by-products and waste.

The following table summarizes some of the green chemistry approaches being explored for peptide synthesis, which are applicable to the production of Fmoc-Cys-OSu.

| Approach | Description | Potential Benefits |

| Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives like water or ethanol. advancedchemtech.com | Reduced toxicity and environmental pollution. oxfordglobal.com |

| Flow Chemistry | Use of continuous flow reactors instead of traditional batch reactors. biomatik.com | Improved safety, efficiency, and scalability; reduced waste. oxfordglobal.com |

| Mechanochemistry | Utilization of mechanical energy to drive chemical reactions in the solid state. biomatik.com | Reduced solvent usage and potential for new reaction pathways. biomatik.com |

| TFA-Free Cleavage Protocols | Development of methods to cleave peptides from the solid support without using trifluoroacetic acid (TFA). advancedchemtech.com | Avoidance of hazardous waste generation. advancedchemtech.com |

Novel Protecting Group Orthogonalities for Cysteine in Complex Architectures

The unique reactivity of the cysteine thiol side chain necessitates the use of protecting groups during peptide synthesis to prevent unwanted side reactions. sigmaaldrich.com The concept of "orthogonality" is crucial here, referring to the use of multiple protecting groups that can be selectively removed under different conditions without affecting each other. wikipedia.org This allows for the precise and regioselective formation of disulfide bonds in complex peptides containing multiple cysteine residues. wikipedia.org

Future research is focused on expanding the toolbox of orthogonal protecting groups for cysteine. This is particularly important for the synthesis of intricate peptide architectures such as multi-cyclic peptides and antibody-drug conjugates (ADCs). The development of novel protecting groups with unique cleavage conditions will enable chemists to synthesize increasingly complex molecules with greater control and efficiency. wikipedia.org

The table below illustrates some common thiol protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS) and their cleavage conditions, highlighting the principle of orthogonality.

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality |

| Trityl | Trt | Mild acid (e.g., TFA) sigmaaldrich.com | Orthogonal to base-labile Fmoc group. wikipedia.org |

| Acetamidomethyl | Acm | Iodine, mercury(II) acetate, or silver trifluoromethanesulfonate (B1224126) sigmaaldrich.com | Orthogonal to acid-labile and base-labile groups. |

| tert-Butyl | tBu | Strong acid (e.g., HF) or with specific reagents like MeSiCl3/Ph2SO nih.gov | Orthogonal to mild acid and base-labile groups. |

| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM) | Orthogonal to Trt and other acid-labile groups requiring stronger acids. |

Advances in Automated Synthesis of Cysteine-Containing Constructs

Automated peptide synthesizers have revolutionized the field of peptide chemistry by enabling the rapid and efficient production of peptides. google.com These instruments automate the repetitive steps of solid-phase peptide synthesis, including coupling, washing, and deprotection. google.com Recent advancements in this technology are further enhancing the synthesis of complex peptides, including those containing cysteine.

Key trends in automated peptide synthesis include:

Improved Hardware and Software: Modern synthesizers feature advanced fluidic systems for precise reagent delivery and sophisticated software for flexible programming of synthesis protocols. google.com This allows for the optimization of coupling conditions for challenging sequences, such as those prone to aggregation or racemization at the cysteine residue. nih.gov

High-Throughput Synthesis: The development of parallel synthesis platforms allows for the simultaneous synthesis of multiple peptides, which is invaluable for applications such as drug discovery and peptide library screening. google.com

The automation of peptide synthesis, coupled with the use of high-quality building blocks like Fmoc-Cys-OSu, is making the production of complex cysteine-containing peptides more accessible and reliable.

Expansion of Cysteine-Mediated Bioconjugation and Ligation Methodologies

The nucleophilic thiol group of cysteine is a prime target for site-selective modification of peptides and proteins, a process known as bioconjugation. nih.gov This has led to the development of a wide array of chemical tools for attaching probes, drugs, and other molecules to cysteine residues. Furthermore, cysteine plays a central role in native chemical ligation (NCL), a powerful technique for joining unprotected peptide fragments to synthesize large proteins.

Emerging trends in this area include:

Novel Bioconjugation Reagents: Researchers are continuously developing new reagents that react selectively with cysteine under mild, biocompatible conditions. These include advanced maleimide (B117702) derivatives, ynamides, and reagents for desulfurative C-C bond formation. nih.govacs.org

Enhanced Ligation Strategies: While NCL is a robust method, efforts are underway to expand its scope and overcome its limitations. This includes the development of new ligation auxiliaries and strategies for performing ligation at sites other than cysteine.

Redox Proteomic Analysis: The unique redox chemistry of cysteine is being harnessed for applications in proteomics. Cysteine-alkenylation, for instance, is proving to be an efficient method for redox proteomic analysis. acs.org

The development of new bioconjugation and ligation techniques will continue to expand the utility of cysteine in creating novel biomaterials, therapeutics, and research tools.

Computational Chemistry Approaches to Understand Fmoc-Cys Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an increasingly valuable tool for understanding the reactivity of molecules like Fmoc-Cys-OSu. researchgate.net These in silico methods allow researchers to model reaction mechanisms, predict reaction outcomes, and design new reagents with improved properties.

Applications of computational chemistry in this context include:

Reaction Mechanism Elucidation: DFT calculations can provide detailed insights into the transition states and energy barriers of the reactions involving Fmoc-Cys-OSu, such as the coupling reaction with an amine or the side reactions that can occur during peptide synthesis. researchgate.net

Predicting Reactivity and Selectivity: Computational models can be used to predict the reactivity of different cysteine protecting groups and the selectivity of bioconjugation reactions. nih.govnih.gov This can help in the rational design of synthetic strategies and the development of new reagents. mdpi.com

The synergy between experimental and computational approaches is expected to accelerate the pace of innovation in peptide chemistry.

Innovations in Analytical Techniques for Process Control and Product Quality in Cysteine-Peptide Synthesis

The synthesis of high-quality peptides requires rigorous analytical monitoring to ensure the desired product is obtained with high purity. bachem.com A variety of analytical techniques are employed for process control during synthesis and for quality assessment of the final product. ijsra.net

Key analytical innovations include:

Process Analytical Technology (PAT): The implementation of PAT in peptide synthesis involves the use of real-time analytical techniques to monitor critical process parameters. For example, online liquid chromatography-mass spectrometry (LC-MS) can be used to track the progress of coupling and deprotection reactions. chromatographyonline.com

Advanced Chromatographic Methods: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the workhorses for assessing the purity of peptides. ijsra.netresearchgate.net The development of new column technologies and solvent systems continues to improve the resolution and speed of these methods.

Mass Spectrometry (MS): MS is an indispensable tool for confirming the identity and sequence of peptides. resolvemass.ca Advances in MS technology, such as high-resolution mass spectrometry, provide detailed structural information and facilitate the identification of impurities and side products. acs.org

Spectroscopic Techniques: Nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) provide valuable information about the three-dimensional structure and conformational stability of peptides. ijsra.netresearchgate.net

The following table highlights some of the key analytical techniques used in the quality control of peptide synthesis.

| Technique | Abbreviation | Primary Application |

| High-Performance Liquid Chromatography | HPLC | Purity assessment and quantification. bachem.com |

| Mass Spectrometry | MS | Molecular weight determination and sequence verification. resolvemass.ca |

| Amino Acid Analysis | AAA | Determination of amino acid composition and peptide content. resolvemass.ca |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Elucidation of three-dimensional structure. resolvemass.ca |

| Circular Dichroism Spectroscopy | CD | Analysis of secondary structure and conformational stability. ijsra.net |

The continuous improvement of these analytical techniques is crucial for ensuring the quality, safety, and efficacy of synthetic peptides used in research and as therapeutic agents. nbinno.com

Q & A

Q. What are the critical steps for synthesizing Fmoc-Cys-OSu derivatives while minimizing side reactions?

Fmoc-Cys-OSu derivatives are synthesized via Fmoc-protection of cysteine residues using Fmoc-OSu (succinimidyl carbonate). Key steps include:

- Deprotonation and reaction control : Use mild bases to avoid β-elimination, which can lead to side products like Fmoc-β-Ala-OH .

- Purification : Employ reverse-phase HPLC or flash chromatography to isolate the target compound from impurities (e.g., Fmoc-β-Ala-OH), which arise from Lossen-type rearrangements during Fmoc-OSu reactions .

- Acid sensitivity : Optimize cleavage conditions (e.g., 0.5–1.0% trifluoroacetic acid) to preserve acid-labile protecting groups like S-Mmt .

Q. How should Fmoc-Cys-OSu be stored to maintain stability in laboratory settings?

- Storage conditions : Store as a powder at –20°C for long-term stability (up to 3 years) and in anhydrous solvents (e.g., DMF or DCM) at –80°C for 1 year to prevent hydrolysis .

- Handling : Use moisture-free environments (e.g., gloveboxes) to avoid degradation during weighing or dissolution .

Advanced Research Questions

Q. What computational methods are effective for modeling the self-assembly of Fmoc-Cys-OSu-derived peptides?

- Molecular dynamics (MD) simulations : Use force fields (e.g., CHARMM or AMBER) to predict fibril structures, focusing on π-stacking of Fmoc groups and hydrogen bonding with water .

- Validation : Correlate simulations with experimental data (e.g., TEM for fibril morphology, WAXS for d-spacing validation) .

- Conformational analysis : Short peptides like dialanine adopt polyproline II conformations rather than β-sheets, requiring re-evaluation of traditional hydrogen-bonding assumptions .

Q. How can researchers address contradictions between experimental and computational data in structural studies of Fmoc-Cys-OSu assemblies?

- Triangulation : Combine techniques (e.g., FTIR for hydrogen bonding, CD for secondary structure, and MD simulations for atomic-level insights) to resolve discrepancies .

- Error analysis : Quantify uncertainties in computational parameters (e.g., solvent models) and experimental measurements (e.g., TEM resolution limits) .

- Iterative refinement : Adjust simulation conditions (e.g., pH, ionic strength) to match experimental environments .

Q. What strategies mitigate impurities like Fmoc-β-Ala-OH during large-scale Fmoc-Cys-OSu synthesis?

- Reagent quality control : Use high-purity Fmoc-OSu and monitor batch variability via LC-MS .

- Reaction optimization : Reduce reaction time and temperature to minimize side reactions.

- In-line purification : Implement continuous flow systems with integrated scavengers to trap reactive intermediates .

Methodological Design & Data Integrity

Q. How can researchers ensure reproducibility in Fmoc-Cys-OSu-based peptide synthesis?

- Detailed protocols : Document solvent ratios, coupling times, and deprotection conditions (e.g., TFA concentration and duration) .

- Characterization standards : Provide NMR (¹H/¹³C), HPLC purity data, and mass spectrometry for all intermediates and final products .

- Open data sharing : Deposit raw spectra and synthetic workflows in repositories like Zenodo for peer validation .

Q. What are the best practices for designing studies on Fmoc-Cys-OSu’s acid sensitivity in peptide cleavage?

- Control experiments : Compare cleavage efficiency of S-Mmt vs. S-Trt protecting groups under identical conditions .

- Quantitative metrics : Use UV-Vis or HPLC to measure residual protecting groups post-cleavage.

- Ethical rigor : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

Data Contradiction & Interpretation

Q. How should researchers evaluate conflicting hypotheses about Fmoc-Cys-OSu’s role in supramolecular assembly?

- Critical literature review : Contrast historical β-sheet models with recent evidence supporting polyproline II conformations .

- Meta-analysis : Pool data from multiple studies to identify consensus patterns (e.g., π-stacking prevalence across peptide lengths) .

- Mechanistic testing : Design mutants or analogs (e.g., Fmoc-Glu-OH) to isolate the contribution of cysteine thiols to assembly .

Q. What methodologies validate the absence of tryptophan oxidation during Fmoc-Cys-OSu deprotection?

- Analytical controls : Use LC-MS/MS to detect oxidized tryptophan byproducts (e.g., kynurenine) .

- Comparative studies : Test cleavage under inert atmospheres (N₂/Ar) vs. ambient conditions to assess oxygen’s role .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.